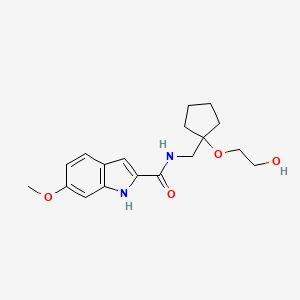

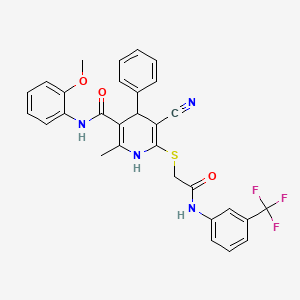

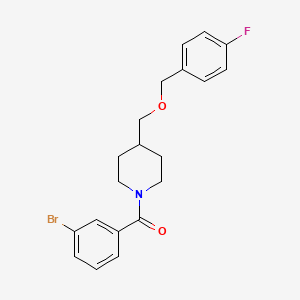

![molecular formula C25H22ClN3O3S B2541103 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922702-26-9](/img/structure/B2541103.png)

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar benzothiazole-based compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule IR spectroscopy can provide information about the functional groups present in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule IR spectroscopy can provide information about the functional groups present in the molecule .

科学的研究の応用

Antimicrobial Activity

Research on derivatives of benzothiazole and piperazine, which share structural similarities with the subject compound, has demonstrated notable antimicrobial properties. Patel et al. (2011) synthesized derivatives that showed variable and modest activity against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske et al. (2014) reported on thiazole and piperazine derivatives with moderate to good antimicrobial activity, underscoring the importance of these structural motifs in designing new therapeutic agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antagonistic Properties

The synthesis and evaluation of small molecule antagonists of G protein-coupled receptors have been reported, showing the capability of certain piperazine derivatives to act as potent antagonists. This highlights the potential application of such compounds in the modulation of receptor activity for therapeutic purposes (Romero et al., 2012).

Inhibitory Effects on Tubulin Polymerization

A study by Prinz et al. (2017) on derivatives derived from phenoxazine and phenothiazine, which include a phenylpiperazine moiety, demonstrated potent inhibitory effects on tubulin polymerization. This suggests their potential as novel agents in cancer therapy by targeting microtubule dynamics (Prinz et al., 2017).

Environmental Impacts

Kannan et al. (2011) investigated the environmental occurrence of UV filters, including benzophenones and benzotriazoles, in sediment and sewage sludge. This research underscores the environmental relevance of such compounds and the need for further studies on their ecological and health impacts (Zhang et al., 2011).

作用機序

Target of Action

The primary targets of this compound appear to be the cyclooxygenase (COX) enzymes . COX enzymes exist in two isoforms, namely COX-1 and COX-2 , which play a crucial role in maintaining homeostasis between health and injury .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins (PGE2), lipid compounds that are produced by COX enzymes . The inhibition of COX enzymes can lead to anti-inflammatory effects .

Biochemical Pathways

The compound affects the biochemical pathway involving the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This pathway is crucial as PGE2 are lipid compounds that are produced by COX enzymes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these compounds .

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring in similar compounds has been reported to improve solubility , which could potentially impact the bioavailability of this compound.

Result of Action

The result of the compound’s action is a decrease in the production of prostaglandins (PGE2), leading to anti-inflammatory effects . Compounds with similar structures have shown significant anti-inflammatory activity . For instance, certain derivatives have demonstrated excellent COX-2 Selectivity Index (SI) values and even showed inhibition of albumin denaturation .

特性

IUPAC Name |

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O3S/c1-31-21-12-11-19(26)23-22(21)27-25(33-23)29-15-13-28(14-16-29)24(30)18-9-5-6-10-20(18)32-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIOYBBOZZYTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

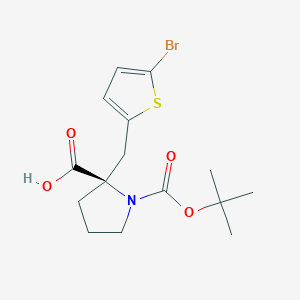

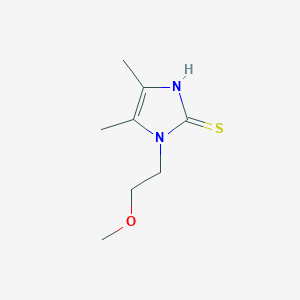

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

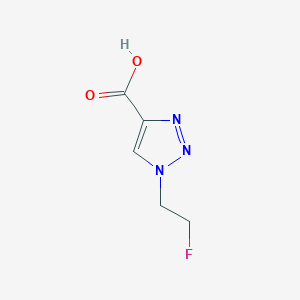

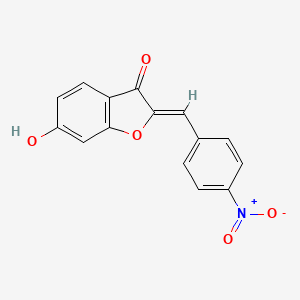

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

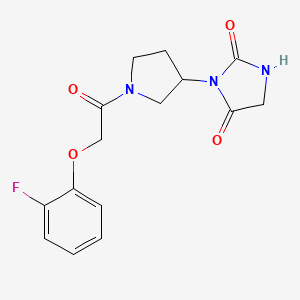

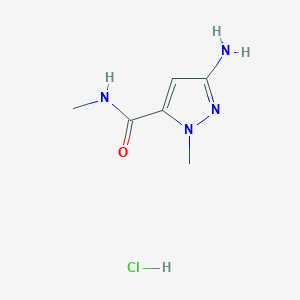

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)